molecular formula C46H70N10O10 B1259946 anabaenopeptin H

anabaenopeptin H

Cat. No. B1259946
M. Wt: 923.1 g/mol
InChI Key: FUQPCSMHHDRTPK-KUIUNYDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

anabaenopeptin H is a natural product found in Planktothrix agardhii with data available.

Scientific Research Applications

Biosynthetic Pathways and Genetic Organization

  • Anabaenopeptins, including anabaenopeptin H, are produced by cyanobacteria and are known for their unique ureido linkage. Research has revealed that both anabaenopeptins and namalides (shorter structural homologues of anabaenopeptins) are produced by the same biosynthetic pathway through module skipping during biosynthesis in the cyanobacterium Nostoc sp. CENA543. This finding suggests the potential to increase and broaden the chemical diversity of related peptides produced by a single biosynthetic gene cluster (Shishido et al., 2017).
  • The genetic organization of anabaenopeptin synthesis is notable, with specific gene clusters (apt gene cluster) in cyanobacteria like Anabaena sp. encoding nonribosomal peptide synthetase enzyme complexes. This includes alternative starter modules that display high substrate specificity, allowing the specific biosynthesis of different anabaenopeptin variants (Rouhiainen et al., 2010).

Bioactive Properties and Ecological Roles

  • Anabaenopeptins exhibit bioactive properties, notably as protease inhibitors. For instance, specific variants of anabaenopeptins from the cyanobacterium Aphanizomenon flos-aquae have been identified as potent inhibitors of carboxypeptidase-A (Murakami et al., 2000).
  • These cyclic hexapeptides have demonstrated inhibitory activity towards phosphatases and proteases, suggesting their role in the adaptiveness of cyanobacteria against various environmental challenges and organisms (Monteiro et al., 2021).

Chemical Structure and Variability

  • The structure of anabaenopeptins, including their cyclic hexapeptide nature and the presence of a conserved ureido bond and D-Lys moiety, is a key aspect of their bioactivity and synthesis. Structural variations among anabaenopeptins result in numerous variants with different bioactive properties (Christiansen et al., 2011).
  • The structure elucidation of anabaenopeptins from various cyanobacterial strains, including Anabaena, has been a focus of research to understand their biosynthetic pathways and functional roles (Fujii et al., 2002).

properties

Product Name

anabaenopeptin H

Molecular Formula

C46H70N10O10

Molecular Weight

923.1 g/mol

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C46H70N10O10/c1-6-27(3)37-41(61)49-25-9-8-11-33(52-46(66)53-35(44(64)65)12-10-26-50-45(47)48)39(59)54-38(28(4)7-2)42(62)51-34(23-17-29-13-19-31(57)20-14-29)43(63)56(5)36(40(60)55-37)24-18-30-15-21-32(58)22-16-30/h13-16,19-22,27-28,33-38,57-58H,6-12,17-18,23-26H2,1-5H3,(H,49,61)(H,51,62)(H,54,59)(H,55,60)(H,64,65)(H4,47,48,50)(H2,52,53,66)/t27-,28-,33+,34-,35-,36-,37-,38-/m0/s1

InChI Key

FUQPCSMHHDRTPK-KUIUNYDASA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[C@@H](C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)C(C)CC)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O

synonyms

anabaenopeptin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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